

In Silico Prediction of 2,6-Dimethylquinolin-4-ol Bioactivity: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Dimethylquinolin-4-ol

Cat. No.: B107952

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This guide provides a comprehensive overview of in silico methodologies for predicting the biological activity of **2,6-Dimethylquinolin-4-ol**. It is intended for researchers, scientists, and professionals in the field of drug discovery and development. By leveraging computational tools, researchers can hypothesize potential biological targets, predict efficacy, and assess the pharmacokinetic properties of this compound before undertaking extensive experimental validation.

Introduction to 2,6-Dimethylquinolin-4-ol

2,6-Dimethylquinolin-4-ol belongs to the quinoline class of heterocyclic aromatic compounds. Quinoline and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties[1][2][3][4]. The specific biological activities of **2,6-Dimethylquinolin-4-ol** are not extensively documented in publicly available literature. Therefore, in silico prediction methods are invaluable for elucidating its potential therapeutic applications.

This document outlines a systematic approach to predict the bioactivity of **2,6-Dimethylquinolin-4-ol** using established computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore analysis.

In Silico Bioactivity Prediction Methodologies

A variety of computational methods can be employed to predict the biological activity of small molecules. The following sections detail the core techniques applicable to **2,6-Dimethylquinolin-4-ol**, based on successful applications with other quinoline derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. For quinoline derivatives, QSAR models have been successfully developed to predict their activity as P-selectin inhibitors, P-glycoprotein inhibitors, antimalarial agents, and anti-breast cancer agents[5][6][7][8].

A typical QSAR workflow involves:

- **Data Collection:** A dataset of quinoline derivatives with known biological activity against a specific target is compiled.
- **Molecular Descriptor Calculation:** Numerical descriptors representing the physicochemical properties of the molecules are calculated.
- **Model Development:** Statistical methods are used to build a model that correlates the descriptors with the biological activity.
- **Model Validation:** The predictive power of the model is assessed using internal and external validation techniques.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding mechanism and predicting the binding affinity of a compound to a specific biological target. Docking studies have been widely used to investigate the interaction of quinoline derivatives with various targets, including lactate dehydrogenase (antimalarial), aromatase (anti-breast cancer), DNA gyrase (antibacterial), and various kinases[7][8][9][10].

The molecular docking process generally includes:

- Preparation of the Receptor: The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB).
- Preparation of the Ligand: The 3D structure of **2,6-Dimethylquinolin-4-ol** is generated and optimized.
- Docking Simulation: The ligand is placed in the binding site of the receptor, and various conformations are sampled.
- Scoring and Analysis: The binding poses are evaluated using a scoring function, and the interactions are analyzed.

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Pharmacophore models for quinoline derivatives have been developed to identify novel antioxidant and dual EGFR/VEGFR-2 inhibitors[11][12].

Pharmacophore modeling can be performed using two main approaches:

- Ligand-based: A model is generated based on a set of active molecules when the receptor structure is unknown.
- Structure-based: The model is derived from the interactions between a ligand and its target receptor.

Data Presentation: Predicted Bioactivities of Quinoline Derivatives

While specific quantitative data for **2,6-Dimethylquinolin-4-ol** is not available, the following tables summarize representative in silico and in vitro data for other quinoline derivatives to provide a comparative context.

Table 1: QSAR Model Performance for Predicting Bioactivity of Quinoline Derivatives

Biological Target	Model Type	R ² (Training Set)	Q ² (Cross-validation)	r ² (Test Set)	Reference
P-selectin	SMILES-based	-	-	0.709 - 0.793	[5]
ABCB1	Machine Learning (CatBoost)	0.95	-	-	[6]
Plasmodium falciparum	CoMFA	-	> 0.5	0.878	[13]
Plasmodium falciparum	CoMSIA	-	> 0.5	0.876	[13]
Serine/threonine kinase STK10	CoMFA	0.913	0.625	-	[14]

Table 2: Molecular Docking Scores of Quinoline Derivatives against Various Targets

Compound/Derivative	Biological Target	Docking Score (kcal/mol)	Reference
Quinoline Derivative 17	P-glycoprotein (6C0V)	-9.22	[6]
Quinoline Derivative 10	DNA gyrase	-18.8	[9]
Quinoline-thiazolidinone-isonicotinamide hybrids	M. tuberculosis Enoyl-ACP Reductase (InhA)	-7.5 to -9.3	[1]
Tacrine derivative 3c	Acetylcholinesterase (AChE)	-11.49 (Glide score)	[1]
Quinoline hydrazone derivatives 45, 48, 53	DNA gyrase (3IFZ)	-8.33, -7.8, -7.86	[2]
Quinazolin-4-one derivatives	p38alpha kinase (3GC7)	-6.836 to -7.265	[10]

Table 3: In Vitro Bioactivity of Selected Quinoline Derivatives

Compound/Derivative	Biological Activity	IC ₅₀ / MIC	Cell Line / Organism	Reference
4c (4-aminoquinoline derivative)	Cytotoxicity	0.8 μ M	A549 (human lung carcinoma)	[12]
4-hydroxy-3-iodo-quinol-2-one (11)	Antimicrobial (MIC)	0.097 μ g/mL	MRSA-1	[9]
Quinoline derivative 6	Antibacterial (MIC)	3.12 - 50 μ g/mL	B. cereus, Staphylococcus, Pseudomonas, E. coli	[15]
2-(6-bromoquinolin-4-yl)-1-alkoxypropan-2-ol (8e)	Antitubercular (MIC)	21.2 μ M	M. tuberculosis H37Rv	[16]
2-(6-bromoquinolin-4-yl)-1-alkoxypropan-2-ol (8h)	Antitubercular (MIC)	-	M. tuberculosis H37Rv	[16]
6-aryl-2-styrylquinazolin-4-one (3c)	Anticancer (IC ₅₀)	22.48 μ M	TK-10 (human renal)	[17]
6-aryl-2-styrylquinazolin-4-one (3c)	Anticancer (IC ₅₀)	14.96 μ M	UACC-62 (melanoma)	[17]

Experimental Protocols for In Silico Prediction

This section provides detailed methodologies for the key in silico experiments to predict the bioactivity of **2,6-Dimethylquinolin-4-ol**.

Protocol for QSAR Model Development

- Dataset Preparation:
 - Compile a dataset of at least 30-50 quinoline derivatives with experimentally determined biological activity (e.g., IC_{50} , EC_{50}) against a single target.
 - Ensure the data is consistent and covers a significant range of activity.
 - Divide the dataset into a training set (70-80%) and a test set (20-30%).
- Molecular Structure Preparation:
 - Draw the 2D structures of all molecules in the dataset, including **2,6-Dimethylquinolin-4-ol**.
 - Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).
- Descriptor Calculation:
 - Calculate a variety of molecular descriptors (e.g., constitutional, topological, geometrical, quantum-chemical) for all molecules using software like PaDEL-Descriptor, DRAGON, or MOE.
- Model Building:
 - Use a statistical method such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Random Forest, Support Vector Machines) to build the QSAR model using the training set.
- Model Validation:
 - Perform internal validation using methods like leave-one-out cross-validation (LOO-CV) to assess the robustness of the model.
 - Perform external validation by predicting the activity of the test set compounds and comparing the predicted values with the experimental data.

- Prediction for **2,6-Dimethylquinolin-4-ol**:
 - Use the validated QSAR model to predict the biological activity of **2,6-Dimethylquinolin-4-ol**.

Protocol for Molecular Docking

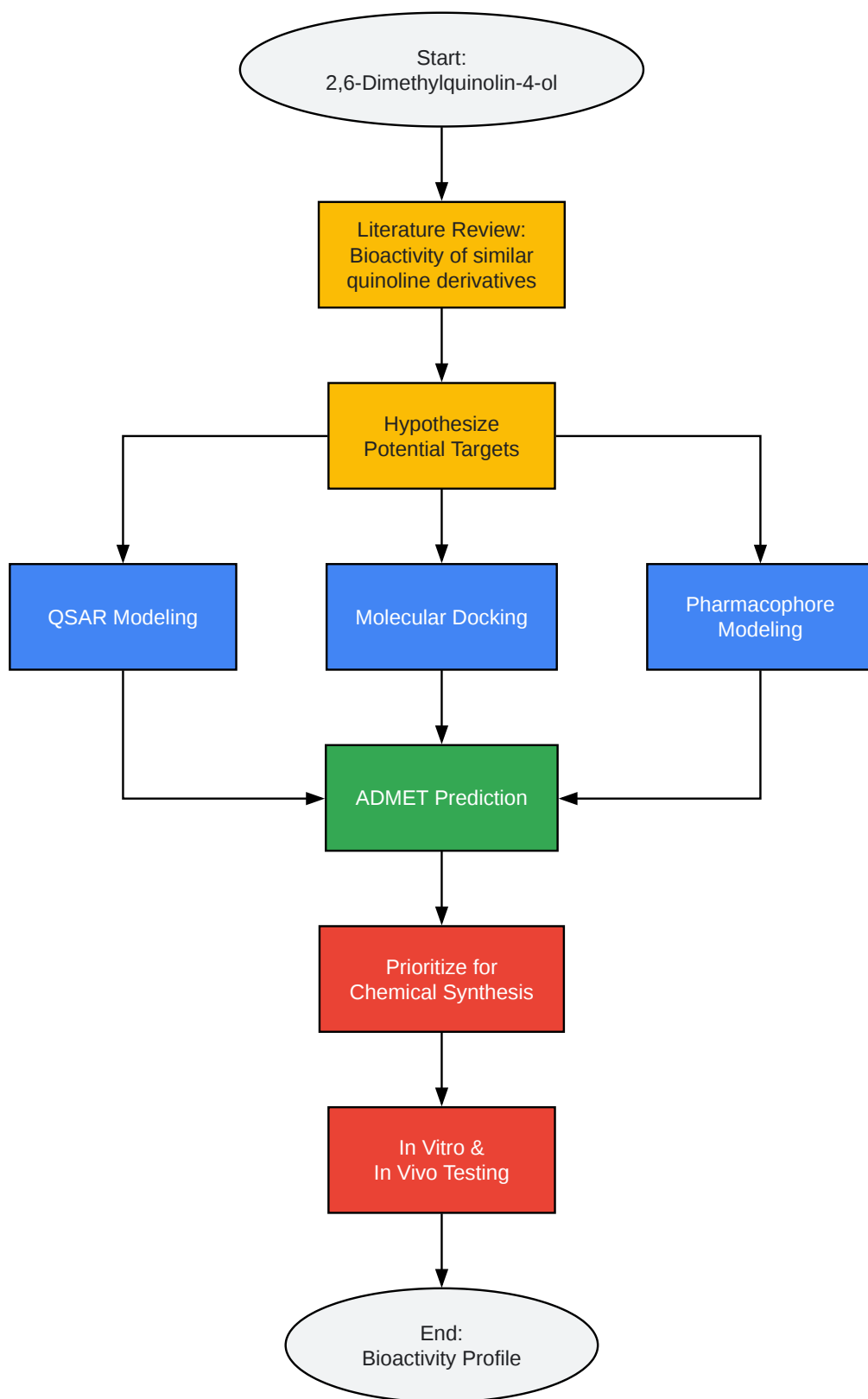
- Target Protein Preparation:
 - Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
 - Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges using software like AutoDock Tools, Schrödinger Maestro, or UCSF Chimera.
 - Identify the binding site based on the co-crystallized ligand or using a binding site prediction tool.
- Ligand Preparation:
 - Generate the 3D structure of **2,6-Dimethylquinolin-4-ol**.
 - Perform energy minimization and assign appropriate atom types and charges.
- Docking Simulation:
 - Define the grid box around the binding site of the protein.
 - Run the docking simulation using software like AutoDock Vina, Glide, or GOLD. The software will generate multiple binding poses of the ligand in the receptor's active site.
- Analysis of Results:
 - Analyze the predicted binding poses and their corresponding docking scores.
 - Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the binding mode.

Protocol for Ligand-Based Pharmacophore Modeling

- Training Set Selection:
 - Select a set of structurally diverse and highly active quinoline derivatives that act on the same biological target.
- Conformational Analysis:
 - Generate a diverse set of low-energy conformers for each molecule in the training set.
- Pharmacophore Feature Identification:
 - Identify common chemical features among the active molecules, such as hydrogen bond acceptors/donors, aromatic rings, hydrophobic groups, and positive/negative ionizable groups.
- Pharmacophore Model Generation:
 - Use software like PharmaGist, MOE, or Catalyst to align the conformers and generate pharmacophore hypotheses.
 - Score and rank the hypotheses based on how well they map the active compounds.
- Model Validation:
 - Validate the best pharmacophore model using a test set of active and inactive molecules. A good model should be able to distinguish between active and inactive compounds.
- Virtual Screening:
 - Use the validated pharmacophore model to screen a database of compounds to identify new molecules that match the pharmacophore, including **2,6-Dimethylquinolin-4-ol**.

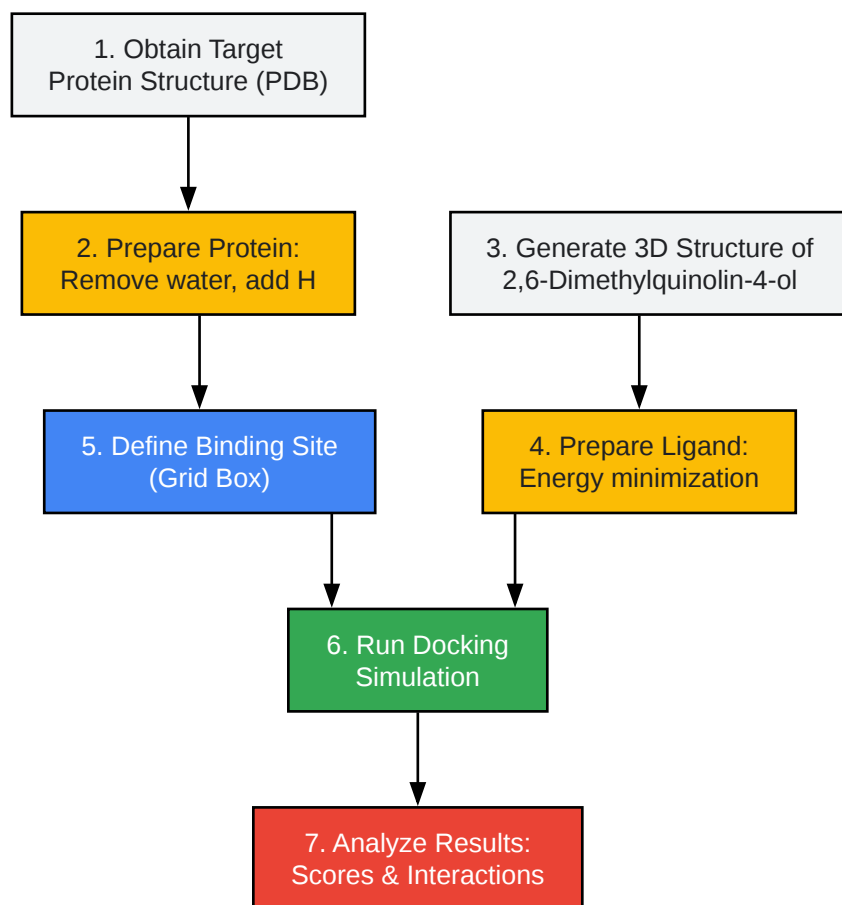
Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and concepts in the in silico prediction of bioactivity.



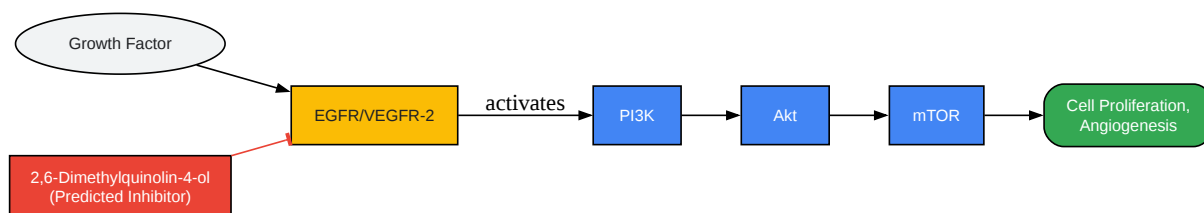
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Caption: Workflow for in silico bioactivity prediction of **2,6-Dimethylquinolin-4-ol**.



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Caption: Detailed workflow for molecular docking experiments.



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Caption: Hypothetical signaling pathway targeted by quinoline derivatives.

Conclusion

While experimental data on the bioactivity of **2,6-Dimethylquinolin-4-ol** is scarce, in silico prediction methods offer a powerful and resource-efficient approach to explore its therapeutic potential. By applying QSAR modeling, molecular docking, and pharmacophore analysis, researchers can generate testable hypotheses regarding its biological targets and mechanism of action. The workflows and protocols outlined in this guide provide a solid framework for initiating the computational investigation of **2,6-Dimethylquinolin-4-ol**, paving the way for its potential development as a novel therapeutic agent. Subsequent experimental validation is crucial to confirm the in silico predictions and fully characterize the pharmacological profile of this compound.

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